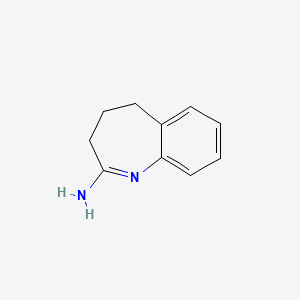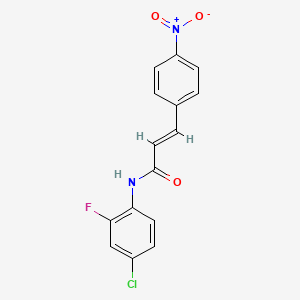![molecular formula C15H14FNO5S B5740633 N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as MPGS, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. MPGS has been extensively studied for its potential therapeutic applications in conditions such as chronic pain, anxiety, depression, and addiction.
作用機序
MPGS acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. MPGS binds to the allosteric site of mGluR5, thereby preventing the activation of the receptor by its endogenous ligand glutamate.
Biochemical and Physiological Effects:
MPGS has been shown to have several biochemical and physiological effects in various animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, MPGS has been shown to have anti-inflammatory effects in animal models of inflammation. MPGS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
MPGS has several advantages for lab experiments, including its potency, selectivity, and well-characterized mechanism of action. MPGS has also been extensively studied in various animal models, providing a wealth of preclinical data for its potential therapeutic applications. However, MPGS has some limitations for lab experiments, including its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on MPGS. One potential direction is the development of more potent and selective mGluR5 antagonists based on the structure of MPGS. Another potential direction is the investigation of the potential therapeutic applications of MPGS in human subjects, particularly in conditions such as chronic pain, anxiety, depression, and addiction. Finally, the elucidation of the molecular mechanisms underlying the effects of MPGS on mGluR5 signaling may provide insights into the pathophysiology of various neurological and psychiatric disorders.
合成法
The synthesis of MPGS involves several steps, starting from the reaction of 4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methoxyaniline to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with glycine in the presence of a coupling reagent to form MPGS. The overall yield of the synthesis is around 30%.
科学的研究の応用
MPGS has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, MPGS has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. MPGS has also been studied for its anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPGS has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLKBNJEISKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)


![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)
![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)



